molecular formula C18H19F3N4O6 B15314722 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

Cat. No.: B15314722
M. Wt: 444.4 g/mol
InChI Key: RJTLKZZCLYZRFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes an isoindole-1,3-dione core, a piperidinyl group, and a trifluoroacetic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione typically involves multi-step organic reactions. One common approach is to start with the isoindole-1,3-dione core, which can be synthesized through the cyclization of phthalic anhydride with ammonia. The piperidinyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the aminoethyl(methyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in protein studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-Aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H19F3N4O6

Molecular Weight

444.4 g/mol

IUPAC Name

5-[2-aminoethyl(methyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C16H18N4O4.C2HF3O2/c1-19(7-6-17)9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)18-14(12)22;3-2(4,5)1(6)7/h2-3,8,12H,4-7,17H2,1H3,(H,18,21,22);(H,6,7)

InChI Key

RJTLKZZCLYZRFZ-UHFFFAOYSA-N

Canonical SMILES

CN(CCN)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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